3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a methoxy group and a tetrahydronaphthalenyl oxadiazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring. The tetrahydronaphthalenyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by methoxylation using methanol and a suitable catalyst. The final step involves coupling the oxadiazole intermediate with the benzamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to interact with nucleophilic sites in proteins, potentially disrupting their function and leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide: Shares a similar structure but with a tert-butyl group instead of the oxadiazole ring.
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains a similar tetrahydronaphthalenyl core but with different substituents.
Uniqueness
The presence of the oxadiazole ring in 3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide distinguishes it from other similar compounds. This ring structure imparts unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-8-4-7-16(12-17)20(24)21-19-18(22-26-23-19)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |
InChI Key |
ZQKGTNVVIYABDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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